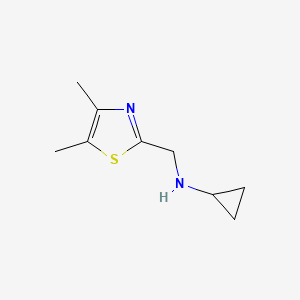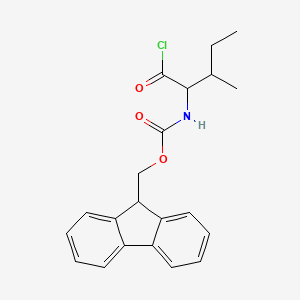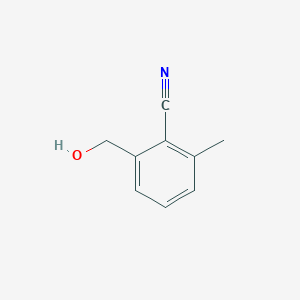
Cyclopropyl-(4,5-dimethyl-thiazol-2-ylmethyl)-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
La Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina es un compuesto que presenta un grupo ciclopropil unido a un anillo de tiazol, que está además sustituido con grupos dimetil en las posiciones 4 y 5.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina típicamente implica los siguientes pasos:
Formación del Anillo de Tiazol: El anillo de tiazol se puede sintetizar a través de la condensación de α-aminonitrilo con disulfuro de carbono, seguido de ciclización.
Introducción de Grupos Dimetil: Los grupos dimetil se introducen en las posiciones 4 y 5 del anillo de tiazol mediante reacciones de alquilación utilizando agentes alquilantes apropiados.
Unión del Grupo Ciclopropil: El grupo ciclopropil se une al anillo de tiazol mediante una reacción de sustitución nucleofílica.
Formación del Grupo Amina:
Métodos de Producción Industrial
La producción industrial de Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina puede implicar la síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. Esto típicamente incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y medidas estrictas de control de calidad.
Análisis De Reacciones Químicas
Tipos de Reacciones
La Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina experimenta varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes como el peróxido de hidrógeno o el permanganato de potasio para formar los óxidos correspondientes.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio para producir derivados reducidos.
Sustitución: El compuesto puede sufrir reacciones de sustitución nucleofílica, donde el grupo amino se puede reemplazar con otros grupos funcionales utilizando reactivos apropiados.
Reactivos y Condiciones Comunes
Oxidación: Peróxido de hidrógeno, permanganato de potasio y otros agentes oxidantes.
Reducción: Borohidruro de sodio, hidruro de aluminio y litio y otros agentes reductores.
Sustitución: Diversos nucleófilos y electrófilos dependiendo de la sustitución deseada.
Productos Principales Formados
Los productos principales formados a partir de estas reacciones incluyen derivados oxidados, derivados reducidos y compuestos sustituidos con diferentes grupos funcionales.
Aplicaciones Científicas De Investigación
La Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción para la síntesis de moléculas más complejas y como un reactivo en diversas reacciones orgánicas.
Biología: Investigada por sus potenciales actividades biológicas, incluyendo propiedades antimicrobianas, antivirales y anticancerígenas.
Medicina: Explorada por sus potenciales aplicaciones terapéuticas, como en el desarrollo de nuevos medicamentos y estrategias de tratamiento.
Industria: Utilizada en la producción de productos químicos especiales, farmacéuticos y agroquímicos.
Mecanismo De Acción
El mecanismo de acción de la Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina implica su interacción con dianas moleculares y vías específicas. El compuesto puede ejercer sus efectos a través de:
Unión a Enzimas: Inhibiendo o activando enzimas específicas involucradas en vías metabólicas.
Interacción con Receptores: Modulando la actividad de los receptores en las superficies celulares.
Afección de Procesos Celulares: Influenciando procesos celulares como la apoptosis, la proliferación celular y la transducción de señales.
Comparación Con Compuestos Similares
Compuestos Similares
Ciclopropil-(4,5-dimetil-tiazol-2-il)-metanona: Estructura similar pero con un grupo metanona en lugar de un grupo amino.
N-(4,5-dimetil-tiazol-2-ilmetil)-benzamida: Contiene un grupo benzamida en lugar de un grupo ciclopropil.
Singularidad
La Ciclopropil-(4,5-dimetil-tiazol-2-ilmetil)-amina es única debido a su combinación específica de grupos funcionales, que imparte propiedades químicas y biológicas distintivas. Su grupo ciclopropil proporciona rigidez y estabilidad, mientras que el anillo de tiazol y el grupo amino contribuyen a su reactividad y potenciales actividades biológicas.
Propiedades
Fórmula molecular |
C9H14N2S |
|---|---|
Peso molecular |
182.29 g/mol |
Nombre IUPAC |
N-[(4,5-dimethyl-1,3-thiazol-2-yl)methyl]cyclopropanamine |
InChI |
InChI=1S/C9H14N2S/c1-6-7(2)12-9(11-6)5-10-8-3-4-8/h8,10H,3-5H2,1-2H3 |
Clave InChI |
JJUCMYUNWHUZGQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC(=N1)CNC2CC2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3,4-Dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethyl-4-sulfanylidenepyrimidin-2-one](/img/structure/B12104889.png)
![1-butyl-2-((E)-2-((E)-3-((E)-2-(1-butylbenzo[cd]indol-2(1H)-ylidene)ethylidene)-2-phenylcyclopent-1-en-1-yl)vinyl)benzo[cd]indol-1-ium tetrafluoroborate](/img/structure/B12104902.png)
![6-[2-(2-Ethyl-4-hydroxyphenyl)-5-hydroxy-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12104905.png)
![2-[[4-Methylsulfanyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid](/img/structure/B12104908.png)

![[(2R)-2-Amino-1,1-difluoro-2-phenylethyl]phosphonic acid](/img/structure/B12104917.png)
![Methyl 3-(4-iodophenyl)-8-[3-(4-methylphenyl)sulfonyloxypropyl]-8-azabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B12104926.png)






